3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSGTVWNGZDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341147 | |
| Record name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-36-9 | |
| Record name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary preparation method for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves an etherification reaction between 3-methoxybenzaldehyde and 4-methylbenzyl chloride. This reaction typically proceeds via nucleophilic substitution, where the phenolic hydroxyl group of 3-methoxybenzaldehyde is alkylated by 4-methylbenzyl chloride under basic conditions.
-
- 3-Methoxybenzaldehyde
- 4-Methylbenzyl chloride
Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenolic hydroxyl group, generating the phenolate ion which acts as the nucleophile.
Solvent: Dimethylformamide (DMF) is the preferred solvent due to its polar aprotic nature, which facilitates nucleophilic substitution reactions.
Temperature: Elevated temperatures (typically 80–130 °C) are applied to increase reaction rate and yield.
Reaction Time: Several hours (usually 2–12 hours) depending on scale and conditions.
$$
\text{3-Methoxybenzaldehyde} + \text{4-Methylbenzyl chloride} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, \Delta} \text{this compound}
$$
This method is well-documented in organic synthesis literature and is scalable for industrial applications with process optimization.
Industrial Production Considerations
While detailed industrial protocols are proprietary and less publicly documented, the industrial synthesis of this compound typically involves:
Scale-up of the laboratory etherification reaction with careful control of temperature, solvent volume, and reaction time to maximize yield and purity.
Use of continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability.
Purification strategies such as recrystallization or chromatographic techniques to isolate the product with high purity.
Environmental and safety controls to handle reagents like 4-methylbenzyl chloride and DMF, which require proper waste management and worker protection.
Reaction Optimization and Variations
Several parameters can be optimized to improve yield and selectivity:
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Efficient deprotonation, moderate strength base |
| Solvent | DMF | Polar aprotic solvent enhances nucleophilicity |
| Temperature | 80–130 °C | Higher temperature increases reaction rate |
| Molar Ratios | 1:1 to 1:1.2 (aldehyde:chloride) | Slight excess of alkylating agent can drive reaction to completion |
| Reaction Time | 4–12 hours | Longer times improve conversion but risk side reactions |
Alternate bases such as cesium carbonate or sodium hydride may also be employed depending on desired reaction kinetics and substrate sensitivity.
Chemical Reaction Analysis
The aldehyde functional group in this compound remains reactive post-synthesis and can undergo further chemical transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), acidic medium | Corresponding carboxylic acid derivative |
| Reduction | Sodium borohydride (NaBH4) | Corresponding benzyl alcohol derivative |
| Nucleophilic Substitution | Strong nucleophiles (OH⁻, NH₂⁻) in polar solvents | Substituted benzaldehyde derivatives |
These reactions allow for further functionalization and diversification of the compound for research and industrial applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | 3-Methoxybenzaldehyde + K2CO3 in DMF, heat | Formation of phenolate ion |
| 2 | Addition of 4-methylbenzyl chloride, continued heating | Nucleophilic substitution to form ether linkage |
| 3 | Work-up (quenching, extraction) | Isolation of crude product |
| 4 | Purification (recrystallization or chromatography) | Pure this compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed:
Oxidation: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, this compound can be used to study the effects of benzaldehyde derivatives on biological systems. It may also be used in the development of new bioactive compounds .
Medicine: This compound may be explored for similar applications .
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique structure makes it a valuable component in the formulation of various products .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not extensively studied. as a benzaldehyde derivative, it is likely to interact with biological molecules through its aldehyde group. This interaction can lead to the formation of Schiff bases with amines, which may play a role in its biological activity. The methoxy and 4-methylbenzyl groups may also influence its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Key Findings and Functional Group Effects
4-Methoxybenzyloxy () enhances electron density, improving solubility in polar solvents, whereas the target’s 4-methyl group increases hydrophobicity, favoring lipid membrane penetration in biological systems .
Synthetic Efficiency :
- The unsubstituted benzyloxy derivative () achieves a higher yield (94%) due to simpler reaction kinetics, while triazole-containing analogs () require multi-step click chemistry, reducing efficiency (68%) .
- Propargyloxy derivatives () enable modular synthesis via azide-alkyne cycloaddition but require stringent temperature control to prevent alkyne polymerization .
Biological Activity :
- Triazole derivatives () exhibit superior antimicrobial activity compared to ciprofloxacin, attributed to the triazole ring’s ability to disrupt bacterial membranes .
- The curcumin analog () demonstrates antioxidant properties, suggesting that the target compound’s 4-methyl group could similarly enhance radical scavenging if functionalized appropriately .
Catalyst and Solvent Optimization :
- Synthesis of triazole analogs () requires precise catalyst tuning (e.g., Cu(I) for cycloaddition), whereas benzylation reactions () proceed efficiently with K₂CO₃ as a base .
- Solvent polarity significantly impacts yields; for example, dichloromethane improves isolation of intermediates in nitrobenzyloxy derivatives .
Biological Activity
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a compound belonging to the class of methoxy-substituted benzaldehydes, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and antioxidant activities, along with insights from recent studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a benzyl ether group attached to a benzaldehyde core. Its molecular formula is . The compound's structure enables it to interact with various biological targets, influencing its activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against several fungal strains, including:
- Candida albicans
- Aspergillus niger
- Penicillium sp.
These findings suggest that the compound could be utilized in developing antifungal agents or preservatives in food and pharmaceutical industries.
2. Antioxidant Activity
The compound has also demonstrated notable antioxidant activity. It was shown to inhibit lipid peroxidation, which is a key factor in oxidative stress-related diseases. This property makes it a candidate for further research in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
3. Insecticidal Activity
In addition to its antimicrobial properties, this compound has been reported to possess insecticidal activity against termites. This suggests potential applications in pest control and agriculture.
Toxicity and Safety
While the biological activities of this compound are promising, safety assessments indicate that it may act as a skin and eye irritant. Moreover, it poses risks if ingested or inhaled. Thus, appropriate handling precautions are necessary during laboratory and industrial applications.
Applications in Research and Industry
The compound's diverse biological activities position it as a valuable candidate for various applications:
- Pharmaceuticals: Potential development of new antifungal or antioxidant drugs.
- Agriculture: Use as an insecticide or fungicide in crop protection.
- Food Industry: Application as a natural preservative due to its antimicrobial properties.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of derivatives of this compound. For instance, modifications to the benzaldehyde structure have been shown to enhance biological activity significantly. A comparative analysis of various analogs indicated that specific substitutions could improve efficacy against microbial strains while maintaining safety profiles .
Summary Table of Biological Activities
| Activity | Effectiveness | Target Organisms |
|---|---|---|
| Antimicrobial | Effective against fungi | Candida albicans, Aspergillus niger |
| Antioxidant | Inhibits lipid peroxidation | General cellular mechanisms |
| Insecticidal | Active against termites | Termites |
Future Directions
Despite the promising findings regarding this compound's biological activities, further research is essential to:
- Investigate the compound's full safety profile.
- Explore its mechanisms of action at the molecular level.
- Develop formulations that enhance its solubility and bioavailability for practical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via etherification reactions . For example, 4-fluorobenzaldehyde can react with hydroxybenzaldehyde derivatives under basic conditions (e.g., NaOH) to form the ether linkage . Williamson ether synthesis is another approach, where a benzyl halide reacts with a phenolic aldehyde. Reaction optimization includes controlling temperature (room temperature to reflux), solvent selection (ethanol or DMF), and stoichiometry. Recrystallization from ethanol is commonly used for purification .
| Key Parameters | Typical Conditions |
|---|---|
| Solvent | Ethanol, DMF |
| Base | NaOH, K₂CO₃ |
| Temperature | 25–80°C |
| Purification | Recrystallization (ethanol) |
Q. How is the structure of this compound confirmed spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the aldehyde proton (δ ~10 ppm), methoxy groups (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) are analyzed. For example, in related compounds, the benzyloxy moiety shows splitting patterns consistent with para-substitution .
- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) are observed .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are matched to the theoretical molecular weight (e.g., 272.3 g/mol for derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Use SHELX software (e.g., SHELXL) for refinement. Discrepancies in bond lengths/angles are addressed by:
-
Cross-validating data with DFT calculations to predict optimal geometries.
-
Testing multiple refinement models (e.g., twin refinement for twinned crystals).
-
Applying restraints to thermally disordered groups .
Software Tool Application SHELXL Small-molecule refinement Olex2 Visualization and model building Mercury Crystal structure analysis
Q. How are reaction kinetics and by-product formation managed in the synthesis of derivatives like triazoles or chalcones?
- Methodological Answer :
- Catalyst Optimization : Copper(I) catalysts (e.g., CuI) for click reactions improve triazole yields. Catalyst loading (5–10 mol%) and solvent polarity (DMSO vs. ethanol) significantly affect reaction rates .
- By-Product Mitigation : HPLC or GC-MS monitors side products (e.g., unreacted aldehyde). Adjusting stoichiometry (e.g., NaN₃:benzyl chloride = 1:1.2) minimizes impurities .
Q. What analytical methods quantify trace impurities in this compound?
- Methodological Answer :
- HPLC-DAD : A C18 column with acetonitrile/water mobile phase separates impurities. Detection at 254 nm identifies aromatic by-products .
- LC-MS/MS : Quantifies low-abundance impurities (e.g., residual solvents) using MRM transitions. EFSA guidelines recommend limits of <0.1% for unidentified impurities .
Experimental Design & Data Analysis
Q. How to design experiments for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in THF/water. Monitor progress via TLC (hexane:ethyl acetate = 3:1).
- Kinetic Studies : Vary temperature (40–80°C) and measure conversion rates via ¹H NMR integration .
Q. What computational methods predict the compound’s electronic properties for drug design?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set calculates HOMO/LUMO energies, polarizability, and electrostatic potential surfaces.
- Molecular Docking : AutoDock Vina screens binding affinities to targets like kinase enzymes (e.g., cFMS in GW 2580 derivatives) .
Contradiction Handling & Reproducibility
Q. How to address discrepancies in reported spectral data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
